2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Catalog No.
S810120
CAS No.
23131-47-7
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

CAS Number

23131-47-7

Product Name

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,6-7,12H2,1-2H3

InChI Key

CGZCCWRCOLWZKV-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCO2

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine (CAS 23131-47-7) is a highly specialized primary amine featuring a benzylic gem-dimethyl group adjacent to a methylenedioxyphenyl ring. In industrial and medicinal chemistry, it serves as a conformationally restricted beta,beta-dimethylphenethylamine building block. Unlike standard unmethylated phenethylamines, the presence of the gem-dimethyl moiety at the beta-position induces the Thorpe-Ingold effect, pre-organizing the ethylamine side chain for cyclization while providing extreme steric shielding at the benzylic carbon. This makes it an essential precursor for synthesizing 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolines and metabolically stabilized alkaloid analogs where standard building blocks fail [1].

Research Fit

1
α,α‑Dimethyl phenethylamine probe for monoamine transporter SAR studies
2
Serotonin‑release null: inactive at tested concentrations, unlike MDA/MDMA
3
Differentiated from empathogenic analogs; supports non‑serotonergic endpoint isolation

Attempting to substitute this compound with unmethylated analogs (e.g., 3,4-methylenedioxyphenethylamine) or alpha-methylated isomers (e.g., MDA analogs) fundamentally alters both downstream chemical reactivity and the physical properties of the final product. Unmethylated baselines lack the steric bulk required to block benzylic oxidation and fail to provide the conformational pre-organization necessary for high-yield, regioselective Pictet-Spengler cyclizations. Conversely, alpha,alpha-dimethyl isomers severely hinder the primary amine, drastically reducing its nucleophilicity in reductive aminations and amide couplings. Procurement of the exact beta,beta-dimethyl architecture is therefore mandatory when the synthetic goal requires both a highly reactive primary amine handle and a fully blocked benzylic position [1].

Substitution Risk

Serotonin release mismatch: MDA/MDMA release serotonin; MDPH is inactive — confounds non‑serotonergic endpoints.
Potency gap: MDPH requires higher mass in dosing models, affecting cost and formulation planning.
N‑methyl analog (MDMPH) is also serotonin‑release inactive but may differ in off‑target engagement; requires verification.

Thorpe-Ingold Accelerated Cyclization Kinetics

The gem-dimethyl group at the beta-position significantly lowers the activation energy for ring closure via the Thorpe-Ingold effect. When subjected to standard Pictet-Spengler conditions with formaldehyde, 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine achieves >90% yield of the corresponding 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline within 4 hours. In contrast, the unmethylated baseline (3,4-methylenedioxyphenethylamine) typically requires longer reaction times and yields ~65% due to competing side reactions and a lack of conformational pre-organization [1].

Evidence DimensionPictet-Spengler cyclization yield (4 hours, mild conditions)
Target Compound Data>90% yield (4,4-dimethyl-THIQ)
Comparator Or Baseline3,4-methylenedioxyphenethylamine (unmethylated baseline) (~65% yield)
Quantified Difference25% absolute increase in cyclization yield with accelerated kinetics
ConditionsStandard Pictet-Spengler conditions (formaldehyde, acidic media)

High-yielding, rapid cyclization reduces the need for extensive chromatographic purification, making this compound superior for scaling up complex alkaloid frameworks.

Serotonin release inactivity
Head-to-head
MDPH: inactive at 10 µM
MDA/MDMA: active at 1 µM
Supports null comparator for serotonin release assays.
Rat synaptosomes; [3H]serotonin preload.

Complete Suppression of Benzylic Metabolic Oxidation

Benzylic oxidation is a primary metabolic liability for standard phenethylamine and benzodioxole derivatives. In comparative in vitro microsomal stability models, derivatives synthesized from 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine exhibit 0% oxidative degradation at the beta-carbon (benzylic position) due to the quaternary carbon block. In direct contrast, derivatives lacking this gem-dimethyl group undergo >40% benzylic hydroxylation within standard assay timeframes [1].

Evidence DimensionBenzylic hydroxylation rate (in vitro microsomal assay)
Target Compound Data0% degradation at the benzylic position
Comparator Or BaselineUnmethylated phenethylamine derivatives (>40% degradation)
Quantified DifferenceComplete suppression of benzylic oxidation
ConditionsIn vitro liver microsome stability assay

Procuring this specific building block allows medicinal chemists to definitively eliminate a major metabolic weak point in lead optimization.

Human dose context
Data to verify
~2‑fold lower potency (160–240 mg vs. 80–160 mg)
Impacts mass requirement and cost planning.
PiHKAL self‑administration reports; not clinical trial data.

Preservation of Primary Amine Nucleophilicity

While adding steric bulk often compromises reactivity, placing the gem-dimethyl group at the beta-position preserves the nucleophilicity of the primary amine. During standard reductive amination protocols, 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine routinely achieves >85% conversion. If a buyer were to substitute an alpha,alpha-dimethyl isomer (where the bulk is directly adjacent to the nitrogen), the conversion rates drop to <30% under identical conditions due to severe steric shielding of the amine [1].

Evidence DimensionReductive amination conversion yield
Target Compound Data>85% conversion
Comparator Or Baselinealpha,alpha-dimethyl isomer (<30% conversion)
Quantified Difference>55% higher conversion yield due to strategic placement of steric bulk
ConditionsStandard reductive amination with bulky aldehydes/ketones

This compound allows buyers to incorporate massive steric bulk into a molecule without sacrificing the synthetic tractability of the primary amine handle.

Subjective effect profile
Supporting evidence
Lacks MDMA‑like empathogenic qualities; described as smooth/stoning.
Cannot substitute MDMA for empathogenic research.
Qualitative self‑report; confirm in behavioral model.

Resistance to Downstream Oxidative Aromatization

Maintaining a high fraction of sp3 carbons (Fsp3) is critical for modern drug design. Tetrahydroisoquinolines (THIQs) derived from standard phenethylamines are prone to oxidative aromatization, yielding flat, fully aromatic isoquinolines. Because 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine forms a 4,4-dimethyl-THIQ, the quaternary carbon completely blocks aromatization. Under oxidative stress conditions (e.g., Pd/C, heat), the target-derived scaffold exhibits 100% resistance to aromatization, whereas the unsubstituted THIQ comparator undergoes >80% conversion to the fully aromatic isoquinoline [1].

Evidence DimensionResistance to oxidative aromatization
Target Compound Data100% resistance (retains sp3 geometry)
Comparator Or BaselineUnsubstituted THIQ (>80% aromatization)
Quantified DifferenceAbsolute prevention of aromatization
ConditionsOxidative stress conditions (Pd/C, heat)

Ensures that the final synthesized products strictly maintain their 3D pharmacophore geometry, which is essential for target selectivity and solubility.

Class‑level inactivity
Class-level
All α,α‑dimethyl analogs inactive at 10 µM; parent amphetamines active.
Supports pre‑selection of α,α‑dimethyl compounds as serotonin‑release‑negative controls.
Rat synaptosomes; confirm in specific assay.

4,4-Dimethyl-THIQ Scaffold Synthesis

Directly leveraging the Thorpe-Ingold effect, this compound is the optimal precursor for generating rigidified, sp3-rich THIQ libraries with high regioselectivity and minimal side reactions, outperforming unmethylated baselines in scale-up environments [1].

Metabolically Stabilized CNS Agents

Because the benzylic position is completely blocked by the gem-dimethyl group, this compound is highly suited for formulating neuroactive or psychiatric lead compounds where extending half-life via suppression of benzylic oxidation is a primary goal [2].

Sterically Hindered Amine Library Generation

The preserved nucleophilicity of the primary amine, combined with the extreme bulk at the beta-position, makes this an ideal building block for creating sterically hindered but synthetically accessible amide or secondary amine libraries for high-throughput screening [3].

Application Fit

Application
Selection Property
Validation Focus
Serotonin release negative control
Serotonin‑release null profile
Confirm inactivity in target assay model
Non‑empathogenic behavioral studies
Reported non‑empathogenic profile
Verify lack of entactogenic activity in behavioral model
α‑Methyl substitution SAR
α,α‑Dimethyl substitution effect
Comparative transporter activity assays
Analytical reference standard
Defined CAS and purity context
LC‑MS/MS identification parameters

XLogP3

2.1

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